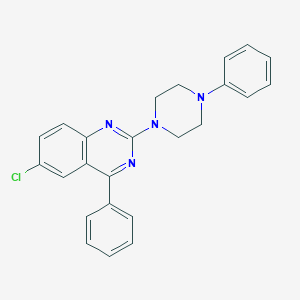

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a chemical compound with the CAS Number: 313398-51-5 . It has a molecular weight of 324.81 . It is usually in powder form .

Synthesis Analysis

The synthesis of quinazoline derivatives like “6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” often involves the coupling of appropriate acid chlorides with anthranilic acid derivatives, followed by cyclization .Molecular Structure Analysis

The InChI code for “6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is1S/C18H17ClN4/c19-14-6-7-16-15 (12-14)17 (13-4-2-1-3-5-13)22-18 (21-16)23-10-8-20-9-11-23/h1-7,12,20H,8-11H2 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

“6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline” is a powder that is stored at room temperature . Its molecular weight is 324.81 .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They can act on various pathways involved in cancer cell proliferation and survival. For instance, some quinazoline compounds are known to inhibit tyrosine kinase enzymes, which are crucial for signal transduction in cancer cells . The specific compound may similarly exhibit anticancer activity by interfering with these pathways.

Anti-Inflammatory Properties

These derivatives also display significant anti-inflammatory effects. They can modulate the body’s inflammatory response, which is beneficial not only in treating inflammation-related disorders but also in cancer therapy, where inflammation plays a key role in tumor progression .

Antibacterial Effects

The antibacterial properties of quinazoline derivatives make them potential candidates for the development of new antibiotics. They can act against various bacterial strains, helping to address the growing concern of antibiotic resistance .

Analgesic Effects

Quinazoline derivatives can function as analgesics, providing pain relief by inhibiting pain signals. This application is particularly relevant in the context of chronic pain management, where there is a constant need for effective and non-addictive painkillers .

Antiviral Activity

Research has indicated that quinazoline derivatives can exhibit antiviral activity, making them potential agents in the treatment of viral infections. Their mechanism may involve the inhibition of viral replication or the modulation of the immune response .

Antispasmodic Uses

These compounds have been shown to possess antispasmodic properties, which can be beneficial in treating conditions like asthma or irritable bowel syndrome, where smooth muscle spasms are a common symptom .

Mecanismo De Acción

Propiedades

IUPAC Name |

6-chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4/c25-19-11-12-22-21(17-19)23(18-7-3-1-4-8-18)27-24(26-22)29-15-13-28(14-16-29)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFWMFUHURUWEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-phenyl-2-(4-phenylpiperazin-1-yl)quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B402909.png)

![2-(3,4-dichlorophenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402910.png)

![2-(3,4-dichlorophenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402912.png)

![4-(morpholin-4-yl)-6-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B402913.png)

![4-(Benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402914.png)

![2,4-Dimethylbenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402916.png)

![3-{4-nitrophenyl}-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2,4-dichlorophenyl)hydrazone]](/img/structure/B402919.png)

![(4Z)-4-[2-(3-bromo-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402921.png)

![3-(Benzyloxy)benzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402922.png)

![5-[3-(2-Chloro-benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B402927.png)

![3-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B402929.png)

![4-[(2Z)-2-[5-oxo-3-phenyl-1-(4-phenylthiazol-2-yl)pyrazol-4-ylidene]hydrazino]benzenesulfonic acid](/img/structure/B402932.png)